[(4-Fluoro-2-methylphenyl)methyl](propyl)amine
Overview
Description
(4-Fluoro-2-methylphenyl)methylamine is a chemical compound with the molecular formula C11H16FN. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a fluorine atom, a methyl group, and a propylamine group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Fluoro-2-methylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
(4-Fluoro-2-methylphenyl)methylamine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
(4-Fluoro-2-methylphenyl)methylamine can be compared with other similar compounds, such as:
- (4-Fluoro-2-methylphenyl)methylamine
- (4-Fluoro-2-methylphenyl)methylamine
- (4-Fluoro-2-methylphenyl)methylamine
These compounds share a similar core structure but differ in the length and nature of the alkylamine group. The unique properties of (4-Fluoro-2-methylphenyl)methylamine, such as its specific binding affinity and reactivity, make it distinct and valuable for various applications.
Properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFIDIJVVJCKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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